Trimesitylgallium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimesitylgallium, also known as gallium tris(2,4,6-trimethylphenyl), is an organogallium compound with the chemical formula Ga(C_9H_11)_3. It is a derivative of gallium where three mesityl groups are bonded to a central gallium atom. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimesitylgallium can be synthesized through the reaction of gallium trichloride with mesityl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows: [ \text{GaCl}_3 + 3 \text{MesMgBr} \rightarrow \text{Ga(Mes)}_3 + 3 \text{MgBrCl} ] where Mes represents the mesityl group (C_9H_11). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory synthesis process with appropriate safety and purity measures can be considered for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Trimesitylgallium undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form gallium hydroxide and mesitylene.
Oxidation: Can be oxidized to form gallium oxide and mesitylene.
Substitution: Reacts with halogens to substitute the mesityl groups with halogen atoms
Common Reagents and Conditions
Hydrolysis: Water, typically in a solvent like THF, at room temperature.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogens such as chlorine or bromine in an inert solvent.
Major Products Formed
Hydrolysis: Gallium hydroxide and mesitylene.
Oxidation: Gallium oxide and mesitylene.
Substitution: Gallium halides and mesitylene.
Wissenschaftliche Forschungsanwendungen
Trimesitylgallium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices .
Wirkmechanismus
The mechanism of action of trimesitylgallium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. Additionally, the gallium center can participate in coordination chemistry, forming complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimesitylaluminum: Similar in structure but with aluminum as the central atom.
Trimesitylindium: Similar in structure but with indium as the central atom
Uniqueness
Trimesitylgallium is unique due to the specific properties imparted by the gallium center and the mesityl groups. Compared to trimesitylaluminum and trimesitylindium, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .
Eigenschaften
CAS-Nummer |
60607-12-7 |
---|---|
Molekularformel |
C27H33Ga |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
tris(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3; |
InChI-Schlüssel |
XIAWAISWRNWEQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.